反式-1-丙烯-1-基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

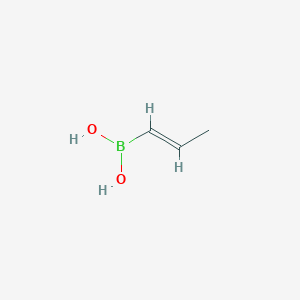

Trans-1-Propen-1-ylboronic acid is a useful research compound. Its molecular formula is C3H7BO2 and its molecular weight is 85.9. The purity is usually 95%.

BenchChem offers high-quality trans-1-Propen-1-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Propen-1-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 这些反应允许构建碳-碳键,使其在有机合成中至关重要。 研究人员利用它们来创建复杂的分子,包括药物和天然产物 .

- 应用: 这些反应促进碳-氧键的形成,从而能够合成各种有机化合物。 此类应用在药物发现和材料科学中至关重要 .

- 应用: 研究人员利用这些特性设计基于核酸的系统,用于基因调控和靶向药物递送。 反式-1-丙烯-1-基硼酸可以整合到此类系统中以增强其有效性 .

- 应用: 研究人员已将反式-1-丙烯-1-基硼酸用作构建块来创建稳定的纳米结构。 这些纳米结构在药物递送、诊断和组织工程中得到应用 .

- 应用: ODN 在生物学研究中发挥着至关重要的作用,包括基因表达分析、生物标志物发现以及理解复杂的细胞机制。 研究人员将它们用作分子生物学和诊断中的不可或缺工具 .

- 应用: 这些信号在感染时激活细胞防御。 虽然与反式-1-丙烯-1-基硼酸没有直接关系,但了解此类信号通路有助于抗病毒研究 .

铃木-宫浦偶联反应

乌尔曼型偶联

基因调控和药物递送

自组装纳米结构

用于生物学研究的寡核苷酸 (ODN)

环状核苷酸信号激活

作用机制

Target of Action

Trans-1-Propen-1-ylboronic acid, also known as (E)-Prop-1-en-1-ylboronic acid, is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical processes. For instance, it is used in Palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .

Mode of Action

The mode of action of Trans-1-Propen-1-ylboronic acid involves its interaction with other molecules in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, Trans-1-Propen-1-ylboronic acid reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .

Biochemical Pathways

Trans-1-Propen-1-ylboronic acid is involved in the biochemical pathways of the chemical reactions it participates in. The exact pathways and their downstream effects depend on the specific reactions. For instance, in Suzuki-Miyaura coupling reactions, the product of the reaction can be a key intermediate in the synthesis of various organic compounds .

Result of Action

The result of the action of Trans-1-Propen-1-ylboronic acid is the formation of new chemical compounds through its participation in chemical reactions. The exact molecular and cellular effects depend on the specific reactions and the compounds produced .

Action Environment

The action, efficacy, and stability of Trans-1-Propen-1-ylboronic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C . The presence of a suitable catalyst and base is also crucial for its action in Suzuki-Miyaura coupling reactions .

生化分析

Biochemical Properties

Trans-1-Propen-1-ylboronic acid is often used to construct carbon-carbon bonds and carbon-oxygen bonds in chemical reactions . It can be used to synthesize organic compounds containing aromatic groups

Molecular Mechanism

The molecular mechanism of Trans-1-Propen-1-ylboronic acid involves its role in the Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst

Temporal Effects in Laboratory Settings

Trans-1-Propen-1-ylboronic acid is relatively stable under normal laboratory conditions

属性

IUPAC Name |

[(E)-prop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7547-97-9 |

Source

|

| Record name | trans-1-Propen-1-yl-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)

![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)

![2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584986.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide](/img/structure/B2584989.png)

![8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2584992.png)